Cas no 2680542-76-9 (2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid)

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is a brominated tetramethylphenyl acetic acid derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a bromine substituent at the para position and four methyl groups on the phenyl ring, enhancing steric and electronic properties for selective reactivity. This compound is valued for its stability and compatibility with cross-coupling reactions, making it suitable for constructing complex molecular frameworks. The presence of the acetic acid moiety further allows for functional group transformations, enabling applications in ligand design and fine chemical production. High purity and consistent quality ensure reliable performance in synthetic workflows.
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid structure
2680542-76-9 structure
商品名:2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid
CAS番号:2680542-76-9
MF:C12H15BrO2
メガワット:271.150303125381
MDL:MFCD34186037
CID:5465182
PubChem ID:165941204

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
    • Z4973569420
    • 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid
    • MDL: MFCD34186037
    • インチ: 1S/C12H15BrO2/c1-6-8(3)12(13)9(4)7(2)10(6)5-11(14)15/h5H2,1-4H3,(H,14,15)
    • InChIKey: OHCZTYHMVFWQHS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=C(C)C(CC(=O)O)=C(C)C=1C

計算された属性

  • せいみつぶんしりょう: 270.02554 g/mol
  • どういたいしつりょう: 270.02554 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • ぶんしりょう: 271.15

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28221941-0.05g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95.0%
0.05g
$202.0 2025-03-19
Enamine
EN300-28221941-10.0g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95.0%
10.0g
$3746.0 2025-03-19
Enamine
EN300-28221941-0.1g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95.0%
0.1g
$301.0 2025-03-19
Aaron
AR0282LX-50mg
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95%
50mg
$303.00 2025-02-15
Aaron
AR0282LX-1g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95%
1g
$1223.00 2025-02-15
Enamine
EN300-28221941-1g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95%
1g
$871.0 2023-09-09
Aaron
AR0282LX-2.5g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95%
2.5g
$2373.00 2025-02-15
1PlusChem
1P0282DL-10g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95%
10g
$4692.00 2024-05-08
Aaron
AR0282LX-500mg
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95%
500mg
$959.00 2025-02-15
Enamine
EN300-28221941-5.0g
2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
2680542-76-9 95.0%
5.0g
$2525.0 2025-03-19

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid 関連文献

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acidに関する追加情報

Introduction to 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic Acid (CAS No. 2680542-76-9)

2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid, with the chemical formula C13H14BrO2, is a significant compound in the field of pharmaceutical chemistry and molecular biology. This compound is characterized by its unique structural features, which include a tetramethylphenyl ring substituted with a bromo group at the 4-position and an acetic acid moiety at the 2-position. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.

The CAS number 2680542-76-9 provides a unique identifier for this compound, ensuring precise and unambiguous reference in scientific literature and industrial applications. This compound has garnered attention due to its potential applications in drug discovery and development. Its structural complexity allows for diverse modifications, making it a versatile building block for the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases. The tetramethylphenyl moiety in 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid imparts steric hindrance and electronic properties that can be exploited to modulate biological activity. This has led to its investigation as a component in the design of small-molecule inhibitors and agonists.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromo substituent at the 4-position of the phenyl ring can serve as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to construct complex aromatic systems with desired biological properties.

Recent studies have demonstrated the utility of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid in the development of antimicrobial agents. The structural features of this compound contribute to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. This has opened up new avenues for research into novel antibiotics that can overcome existing resistance mechanisms.

The compound's potential extends beyond pharmaceutical applications. It has also shown promise in materials science, particularly in the design of organic electronic materials. The rigid aromatic structure and electron-deficient nature due to the bromo substituent make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). These applications leverage the compound's ability to participate in π-stacking interactions and form stable crystal structures.

In conclusion, 2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid (CAS No. 2680542-76-9) is a multifaceted compound with significant potential across multiple domains of science and technology. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its electronic and steric properties offer opportunities for innovation in materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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